molecular formula C18H21NO3 B6055292 4-[4-(1-Hydroxy-2-morpholin-4-ylethyl)phenyl]phenol

4-[4-(1-Hydroxy-2-morpholin-4-ylethyl)phenyl]phenol

Cat. No.: B6055292
M. Wt: 299.4 g/mol
InChI Key: DXJDRIJQDRPVFY-UHFFFAOYSA-N
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Description

4-[4-(1-Hydroxy-2-morpholin-4-ylethyl)phenyl]phenol is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further connected to another phenyl group with a hydroxyl substituent. This compound is part of the broader class of morpholine derivatives, which are known for their diverse pharmacological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-Hydroxy-2-morpholin-4-ylethyl)phenyl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine derivative, which is then reacted with a phenyl compound under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-Hydroxy-2-morpholin-4-ylethyl)phenyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .

Scientific Research Applications

4-[4-(1-Hydroxy-2-morpholin-4-ylethyl)phenyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(1-Hydroxy-2-morpholin-4-ylethyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to receptors, leading to various biological effects. For example, it may inhibit pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1-Hydroxy-2-morpholin-4-ylethyl)phenyl]phenol is unique due to its specific combination of a morpholine ring and phenyl groups with a hydroxyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[4-(1-hydroxy-2-morpholin-4-ylethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-17-7-5-15(6-8-17)14-1-3-16(4-2-14)18(21)13-19-9-11-22-12-10-19/h1-8,18,20-21H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJDRIJQDRPVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=C(C=C2)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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